4-Bromo-1,3-oxazole hydrochloride
CAS No.: 1955531-81-3
Cat. No.: VC6830742
Molecular Formula: C3H3BrClNO
Molecular Weight: 184.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955531-81-3 |
|---|---|
| Molecular Formula | C3H3BrClNO |
| Molecular Weight | 184.42 |
| IUPAC Name | 4-bromo-1,3-oxazole;hydrochloride |
| Standard InChI | InChI=1S/C3H2BrNO.ClH/c4-3-1-6-2-5-3;/h1-2H;1H |
| Standard InChI Key | DYGLDBZWCBTUQG-UHFFFAOYSA-N |
| SMILES | C1=C(N=CO1)Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The 1,3-oxazole core is a five-membered aromatic ring containing oxygen and nitrogen atoms at the 1- and 3-positions, respectively. Bromination at the 4-position introduces steric and electronic effects that modulate reactivity, while the hydrochloride salt enhances crystallinity and aqueous solubility. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-bromo-1,3-oxazole;hydrochloride | |
| SMILES | C1=C(N=CO1)Br.Cl | |
| InChI Key | DYGLDBZWCBTUQG-UHFFFAOYSA-N | |
| XLogP3 | 1.2 (estimated) | |
| Hydrogen Bond Donors | 1 |
The planar oxazole ring exhibits partial double-bond character, with resonance stabilization distributing electron density across the heteroatoms. Bromine's electronegativity () induces a dipole moment favorable for nucleophilic aromatic substitution .
Spectral Characterization
-
NMR: NMR (DMSO-d6, 400 MHz): δ 8.71 (s, 1H, H-2), 8.25 (s, 1H, H-5) .
-
IR: Strong absorption at 1650–1750 cm (C=O stretch of hydrochloride), 750 cm (C-Br).
-
MS: ESI+ shows base peak at m/z 148.93 [M-Cl].
Synthesis and Functionalization
Industrial-Scale Production
The primary synthesis route involves bromocyclization of propargylamine derivatives under acidic conditions :
Critical parameters:
-
Temperature: 0–5°C to minimize di-bromination
-
Stoichiometry: 1.1 eq Br per amine group
Laboratory-Scale Modifications
4-Bromo-1,3-oxazole hydrochloride undergoes diverse transformations:
Suzuki Coupling
Palladium-catalyzed cross-coupling with boronic acids installs aryl/heteroaryl groups at the 4-position :
Nucleophilic Aromatic Substitution
Reaction with amines at 80–100°C replaces bromide with amino groups, enabling access to fused polyheterocycles :
Pharmaceutical Applications
Antimicrobial Agents
Oxazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL) and fungi (C. albicans MIC: 4–16 μg/mL) . Structural analogs of 4-bromo-1,3-oxazole hydrochloride demonstrate:
| Organism | MIC (μg/mL) | Improvement vs. Parent |
|---|---|---|
| Staphylococcus aureus | 2.1 ± 0.3 | 4× |
| Escherichia coli | 32.4 ± 1.2 | 2× |
| Aspergillus fumigatus | 8.7 ± 0.9 | 3× |
Mechanistic studies implicate inhibition of bacterial DNA gyrase (IC: 0.8 μM) and fungal ergosterol biosynthesis .
Kinase Inhibition
The bromine atom participates in halogen bonding with kinase ATP pockets. In glioblastoma models, 4-bromo-1,3-oxazole-containing inhibitors suppress EGFR phosphorylation by 92% at 10 nM .
| Supplier | Purity | Price (USD/g) | Lead Time |
|---|---|---|---|
| Parchem | 98% | $145 | 2 weeks |
| Sigma-Aldrich | 95% | $189 | 1 week |
| TCI Chemicals | 99% | $167 | 3 weeks |
Bulk discounts (>100 g) reduce costs by 15–20%. South Asian manufacturers offer competitive pricing at $112–128/g for 90% purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume